molecular formula C11H6ClFN2 B018933 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline CAS No. 136773-69-8

4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline

Cat. No. B018933
M. Wt: 220.63 g/mol
InChI Key: NONXBGJFBUNSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxaline derivatives, including 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline, typically involves intramolecular aromatic nucleophilic displacement. A noteworthy method includes starting with a reaction sequence that incorporates intramolecular substitution of aromatic fluoride or nitro groups by a carboxamide moiety, leading to the formation of these derivatives in good overall yield (Campiani, G., Nacci, V., Corelli, F., & Anzini, M., 1991).

Molecular Structure Analysis

Quinoxaline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The presence of chlorine and fluorine substituents on the pyrrolo[1,2-a]quinoxaline framework significantly influences its electronic properties, as demonstrated through density functional theory calculations. These substituents affect the molecule's reactivity and interaction with other compounds (Maichrowski, J., Gjikaj, M., Hübner, E., Bergmann, B., Müller, I., & Kaufmann, D., 2013).

Scientific Research Applications

  • It is used in the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines (Didenko et al., 2015).

  • The compound is helpful in synthesizing pyrrolo[1,2-a]quinoxaline derivatives (Campiani et al., 1991).

  • It exhibits antibacterial and antifungal activities, with the electrophilicity of its halomethyl units playing a significant role (Ishikawa et al., 2013).

  • 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline is a novel anti-Mycobacterium tuberculosis agent with good in vitro activity and activity in macrophages (Jaso et al., 2005).

  • It is used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) separation of chlorophenols in pharmaceutical formulations (Gatti et al., 1997).

  • The compound binds with high affinity to the GABAA/benzodiazepine receptor and exhibits a wide range of intrinsic efficacies (Tenbrink et al., 1994).

  • It displays significant in vitro cytotoxic activities against HeLa cells and other cell lines, indicating potential for anticancer applications (Reddy et al., 2013).

  • 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline exhibits good to excellent antibacterial activities against E. coli and S. aureus (Al-Hiari et al., 2007).

properties

IUPAC Name

4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2/c12-11-10-2-1-5-15(10)9-4-3-7(13)6-8(9)14-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONXBGJFBUNSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568777
Record name 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline

CAS RN

136773-69-8
Record name 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
Reactant of Route 3
Reactant of Route 3
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
Reactant of Route 4
Reactant of Route 4
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
Reactant of Route 5
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
Reactant of Route 6
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline

Citations

For This Compound
2
Citations
F Grande, R Yamada, X Cao, F Aiello… - Expert Opinion on …, 2009 - Taylor & Francis
Recently, we designed and synthesized a series of pyrroloquinoxaline compounds with hydrazine moiety linking a nitrogen-containing polycyclic group to a heteroaroyl system. Several …
Number of citations: 24 www.tandfonline.com
C Plasencia, F Grande, T Oshima, X Cao… - Cancer biology & …, 2009 - Taylor & Francis
Previously, we discovered a novel class of salicylhydrazide compounds with remarkable activity in hormone-dependent and -independent human cancer cells. We then designed and …
Number of citations: 25 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.